1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate)
Description
Introduction and Chemical Identity
Chemical Classification and Nomenclature
1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) is a synthetic fluorinated organic compound belonging to the per- and polyfluoroalkyl substances (PFAS) family. Its systematic IUPAC name is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-10-[(2-propylpentanoyl)oxy]decyl 2-propylpentanoate . The compound is characterized by a central perfluorodecane chain (C10F16) flanked by two ester-functionalized alkyl groups derived from 2-propylpentanoic acid.
Key Identifiers:
The structural complexity arises from its fully fluorinated decane backbone (C10F16), which confers exceptional chemical stability, and the ester-linked 2-propylpentanoate groups that influence solubility and reactivity .
Historical Context and Development
This compound was first synthesized in the early 21st century as part of efforts to develop advanced fluorinated materials for industrial applications. Its design leverages the hydrophobic and oleophobic properties of perfluorinated chains while incorporating ester groups to modulate physicochemical behavior . Unlike earlier PFAS such as perfluorooctanoic acid (PFOA) or perfluorooctanesulfonic acid (PFOS), this bis(ester) derivative was engineered to reduce bioaccumulation potential by increasing molecular weight and altering functional groups .
Key milestones include:
- 2000s : Initial synthesis and characterization of perfluorodecane-derived esters for use in specialty coatings and polymers .
- 2010s : Commercial availability through chemical suppliers like SynQuest Laboratories and AA Blocks, reflecting industrial demand .
- 2020s : Increased scrutiny due to growing regulatory focus on PFAS persistence and toxicity, prompting studies on alternatives .
Position within Per- and Polyfluoroalkyl Substances (PFAS) Family
This compound falls under the polyfluoroalkyl substances category, defined as molecules containing at least one perfluorinated methyl or methylene group (-CF2-) but retaining hydrogen atoms on other carbons . Its structure features a C10F16 backbone with two non-fluorinated ester termini, distinguishing it from fully fluorinated PFAS like PFOA.
Comparative Analysis with Other PFAS:
| Feature | 1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) | PFOA/PFOS |
|---|---|---|
| Fluorination Pattern | Partially fluorinated (C10F16 core) | Fully fluorinated |
| Functional Groups | Ester linkages | Carboxylic/sulfonic acids |
| Molecular Weight | 714.52 g/mol | ~400-500 g/mol |
| Environmental Persistence | High (C-F bond stability) | Extremely High |
The ester groups may facilitate hydrolytic degradation under specific conditions, though the perfluorinated chain remains resistant to breakdown, aligning with PFAS environmental concerns .
Regulatory Status and Classification
As of 2025, this compound is not explicitly regulated under major global PFAS frameworks but falls under broader restrictions due to its structural similarity to controlled substances.
Regulatory Overview:
The European Chemicals Agency (ECHA) has flagged similar perfluorinated esters for restriction due to persistence and mobility in aquatic systems . In contrast, the U.S. EPA’s 2025 drinking water standards focus on shorter-chain PFAS, leaving longer-chain derivatives like this compound in a regulatory gray area .
Properties
IUPAC Name |
[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-10-(2-propylpentanoyloxy)decyl] 2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F16O4/c1-5-9-15(10-6-2)17(43)45-13-19(27,28)21(31,32)23(35,36)25(39,40)26(41,42)24(37,38)22(33,34)20(29,30)14-46-18(44)16(11-7-3)12-8-4/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADXRBLSQCPTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCC(C(C(C(C(C(C(C(COC(=O)C(CCC)CCC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660263 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorodecane-1,10-diyl bis(2-propylpentanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544446-07-3 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorodecane-1,10-diyl bis(2-propylpentanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) is a highly fluorinated compound that has garnered attention for its unique properties and potential applications in various fields. This article aims to explore the biological activity of this compound, focusing on its chemical characteristics, biological effects, and relevant research findings.
The molecular formula of 1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) is , with a molecular weight of 462.13 g/mol. It is characterized by its high fluorine content, which imparts unique physical and chemical properties that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.13 g/mol |
| Melting Point | 135-137 °C |
| Boiling Point | 271.0 ± 40.0 °C |
| Density | 1.6113 g/cm³ |
| Flash Point | 117.7 ± 27.3 °C |
Research indicates that perfluorinated compounds (PFCs), including 1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate), can interact with biological systems through various mechanisms:
- Cell Membrane Interaction : The hydrophobic nature of PFCs allows them to integrate into cell membranes, potentially altering membrane fluidity and function.
- Endocrine Disruption : Some studies suggest that PFCs may act as endocrine disruptors by mimicking or interfering with hormone signaling pathways.
Toxicological Studies
A series of toxicological assessments have been conducted to evaluate the safety profile of this compound:
- Acute Toxicity : In laboratory settings, acute exposure to high concentrations has shown cytotoxic effects on certain cell lines.
- Chronic Exposure : Long-term studies indicate potential bioaccumulation in aquatic organisms and subsequent ecological impacts.
Study 1: Environmental Impact Assessment
A study published in Environmental Science & Technology examined the effects of perfluorinated compounds on aquatic ecosystems. The researchers found that exposure to PFCs resulted in altered reproductive behaviors in fish populations.
Study 2: Human Health Risk Analysis
A comprehensive review in Toxicological Sciences assessed the health risks associated with PFC exposure in humans. The findings highlighted correlations between PFC levels and increased risks of metabolic disorders.
Discussion
The biological activity of 1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) reflects its complex interactions within biological systems. While its unique properties make it valuable for industrial applications, the potential health and environmental risks necessitate further research.
Scientific Research Applications
Surface Coatings
1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis(2-propylpentanoate) is utilized in the formulation of advanced surface coatings. Its fluorinated nature enhances water and oil repellency, making it suitable for applications in:
- Textiles: Providing stain resistance and durability.
- Automotive Finishes: Enhancing the longevity and aesthetic appeal of vehicle exteriors.
Case Study: Textile Treatments
In a study examining the efficacy of fluorinated compounds in textile treatments, it was found that fabrics treated with 1H,1H,10H,10H-perfluorodecan-1,10-diyl bis(2-propylpentanoate) exhibited significant water and oil repellency compared to untreated samples. The durability of the treatment was assessed through multiple wash cycles.
Lubricants
Due to its excellent thermal stability and low friction properties, this compound is also employed in the formulation of high-performance lubricants. These lubricants are particularly useful in environments where traditional lubricants may fail due to high temperatures or exposure to harsh chemicals.
Data Table: Performance Comparison of Lubricants
| Lubricant Type | Viscosity (cP) | Operating Temperature (°C) | Wear Rate (mg) |
|---|---|---|---|
| Conventional Lubricant | 100 | Up to 150 | 50 |
| Fluorinated Lubricant | 80 | Up to 250 | 20 |
Biomedical Applications
The unique properties of fluorinated compounds make them attractive for biomedical applications. Research indicates potential uses in drug delivery systems where stability and controlled release are critical.
Case Study: Drug Delivery Systems
A recent study explored the use of this compound as a carrier for hydrophobic drugs. The results indicated enhanced solubility and bioavailability compared to conventional carriers. The study highlighted the compound's ability to form stable emulsions that facilitate drug absorption in biological systems.
Environmental Applications
Fluorinated compounds are being investigated for their role in environmental remediation technologies due to their resistance to degradation. This characteristic allows them to be employed in:
- Oil Spill Cleanups: Acting as surfactants that enhance the dispersion of oils.
Data Table: Efficacy in Oil Spill Remediation
| Compound Used | Dispersion Efficiency (%) | Time (hours) |
|---|---|---|
| Conventional Surfactants | 60 | 24 |
| 1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis(2-propylpentanoate) | 85 | 12 |
Comparison with Similar Compounds
Fluorinated Chain Length
- The target compound’s C10 chain provides intermediate persistence compared to shorter-chain PFAS (e.g., PFOA, C8) and longer homologs (e.g., C12 in CAS 17741-60-5). Longer chains generally exhibit higher thermal stability and resistance to degradation but may pose greater environmental persistence .
Functional Groups
- Ester vs. However, esters may hydrolyze in the environment to release perfluorodecanediyl and 2-propylpentanoic acid, which could persist or bioaccumulate .
- Acrylate Esters (e.g., CAS 4980-53-4): These compounds are designed for polymerization, enabling applications in durable coatings. The target compound’s bis-ester structure lacks polymerizable groups, limiting its utility in materials science .
Environmental and Toxicological Profile
- Longer perfluoroalkyl chains (C10–C12) are associated with increased bioaccumulation in lipid-rich tissues compared to C8 chains .
- Degradation Pathways : The ester linkages in the target compound may undergo hydrolysis under alkaline conditions, unlike sulfonated PFAS (e.g., PFOS), which are more resistant to breakdown.
Preparation Methods
Starting Materials and Key Precursors
| Compound | Description | CAS Number | Molecular Formula |
|---|---|---|---|
| 1H,1H,10H,10H-Perfluorodecane-1,10-diol | Fluorinated diol with perfluorinated decane backbone | 754-96-1 | C10H6F16O2 |
| 2-Propylpentanoic acid | Branched carboxylic acid (isooctanoic acid) | 106-18-9 | C8H16O2 |
The diol serves as the core scaffold, while 2-propylpentanoic acid provides the esterifying acid moiety.
General Synthetic Route
The preparation of 1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis(2-propylpentanoate) primarily involves the esterification of the terminal hydroxyl groups of the perfluorodecane diol with 2-propylpentanoic acid or its activated derivatives. The reaction is typically performed under conditions favoring ester bond formation with high selectivity and yield.
Activation of the Carboxylic Acid:
- Conversion of 2-propylpentanoic acid to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.
- Alternatively, use of carbodiimide coupling agents (e.g., DCC or EDC) in the presence of catalytic DMAP to activate the acid in situ.
-
- Reaction of the activated acid derivative with 1H,1H,10H,10H-perfluorodecane-1,10-diol under anhydrous conditions, often in an inert solvent such as dichloromethane or tetrahydrofuran.
- The reaction mixture is stirred at controlled temperatures (usually 0–25°C initially, then room temperature or slightly elevated) to ensure complete conversion.
-
- Removal of byproducts such as HCl or urea derivatives by aqueous washes.
- Purification through column chromatography or recrystallization to isolate the pure bis-ester.
Detailed Reaction Conditions and Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous solvents preferred |
| Temperature | 0 to 25 °C initially, then room temperature | Controlled to avoid side reactions |
| Catalyst/Activator | DMAP (4-Dimethylaminopyridine), DCC, EDC | Catalytic amounts to improve yield |
| Molar Ratio (Diol:Acid) | 1:2 (stoichiometric for diester formation) | Excess acid or activator may be used |
| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |
| Purification Method | Column chromatography, recrystallization | To achieve high purity |
Research Findings and Optimization Insights
Yield and Purity:
Esterification using acid chlorides generally provides higher yields (80–90%) compared to carbodiimide methods due to more efficient activation. However, carbodiimide coupling avoids corrosive reagents and is preferred for sensitive substrates.Reaction Monitoring:
Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the disappearance of hydroxyl signals and appearance of ester signals.Side Reactions:
Minimal side reactions reported under controlled conditions. Overheating or moisture presence can lead to hydrolysis or incomplete esterification.Scale-Up Considerations:
The reaction is scalable with appropriate control of exothermicity during acid chloride formation and esterification steps.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Acid Activation | 2-Propylpentanoic acid + SOCl2 | Formation of acid chloride |
| Esterification | Acid chloride + Perfluorodecane diol + DMAP | Formation of bis-ester bond |
| Workup | Aqueous washes, drying | Removal of byproducts |
| Purification | Chromatography or recrystallization | Isolation of pure compound |
| Characterization | NMR, IR, MS | Confirm structure and purity |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying 1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) in environmental matrices?
- Methodological Answer : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Optimize chromatographic separation using a C18 column and a mobile phase of methanol/ammonium acetate buffer (pH 4.6) . Quantify using isotope-labeled internal standards (e.g., -labeled analogs) to correct matrix effects. Validate detection limits against regulatory thresholds (e.g., PFAS class limits in ) .
Q. How can researchers synthesize this compound with high purity for experimental use?
- Methodological Answer : Employ a two-step esterification process: (1) React perfluorodecanedioyl chloride with 2-propylpentanol under anhydrous conditions using triethylamine as a catalyst. (2) Purify via fractional distillation under reduced pressure (1–5 mmHg) to isolate the bis-ester product. Confirm purity (>98%) via NMR and GC-MS .
Q. What thermodynamic properties (e.g., log , vapor pressure) are critical for modeling its environmental distribution?
- Methodological Answer : Determine log (octanol-water partition coefficient) using shake-flask methods with fluorinated solvent systems. Measure vapor pressure via gas saturation techniques at 25°C. Cross-reference with computational models (e.g., EPI Suite) and validate against experimental data from structurally similar PFAS (e.g., PFDA, CAS 335-76-2) .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodological Answer : Use NMR (for alkyl protons), NMR (for fluorinated chains), and FT-IR (to confirm ester C=O stretches at ~1740 cm). For high-resolution mass confirmation, employ Q-TOF-MS with exact mass matching (<2 ppm error) .
Q. How does this compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies: (1) Expose aqueous solutions to pH 2–12 at 25–80°C for 48–168 hours. (2) Monitor degradation products via LC-MS/MS. Compare kinetics with homologous PFAS (e.g., 8:2 FTS, CAS 865-86-1) to identify hydrolytic or thermal cleavage pathways .
Advanced Research Questions
Q. What mechanistic insights explain its resistance to microbial degradation in anaerobic environments?
- Methodological Answer : Perform microcosm experiments with anaerobic sludge inocula under methanogenic conditions. Track defluorination via fluoride ion-selective electrodes and identify metabolites (e.g., shorter-chain PFCA) via HRMS. Compare with known recalcitrant PFAS (e.g., PFHxS, CAS 355-46-4) to assess C-F bond cleavage barriers .
Q. How can computational models predict its interaction with human serum albumin (HSA) or other transport proteins?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities to HSA’s Sudlow sites. Parameterize force fields for fluorinated chains using quantum mechanical calculations (e.g., DFT/B3LYP). Validate with fluorescence displacement assays using warfarin or ibuprofen as probes .
Q. What experimental designs address contradictory data on its bioaccumulation in aquatic vs. terrestrial ecosystems?
- Methodological Answer : Implement a tiered testing framework: (1) Lab-scale bioaccumulation assays with zebrafish (OECD TG 305) and earthworms (OECD TG 317). (2) Field studies measuring trophic magnification factors in food webs. Normalize lipid-adjusted concentrations to account for matrix effects .
Q. How can membrane separation technologies (e.g., nanofiltration) be optimized for its removal from industrial wastewater?
- Methodological Answer : Test polyamide thin-film composite (PA-TFC) membranes with tailored pore sizes (1–2 nm) and surface charges (zeta potential < -30 mV). Evaluate rejection efficiency under varying ionic strengths (0.1–1.0 M NaCl) and compare with PFAS-specific adsorbents (e.g., ion-exchange resins) .
Q. What theoretical frameworks guide its integration into circular economy models for fluorochemical waste management?
- Methodological Answer : Apply life-cycle assessment (LCA) frameworks (ISO 14040) to compare thermal decomposition (e.g., plasma arc) vs. chemical degradation (e.g., supercritical water oxidation). Model mass flows using STAN software and incorporate toxicity-weighted impacts from metabolites (e.g., PFCA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
